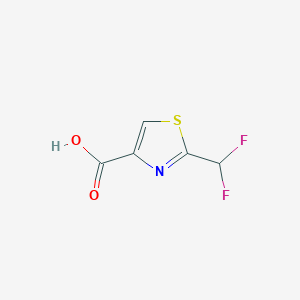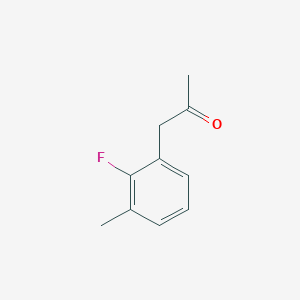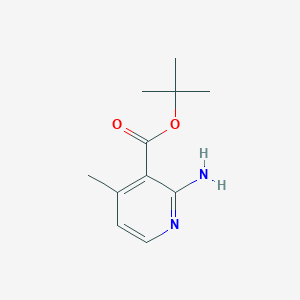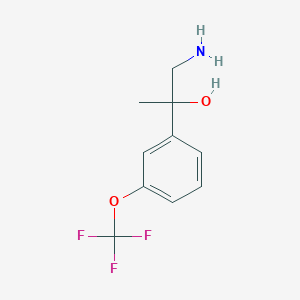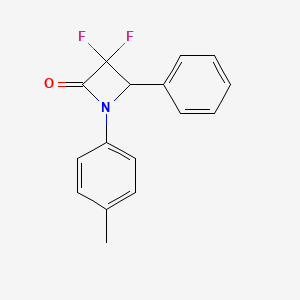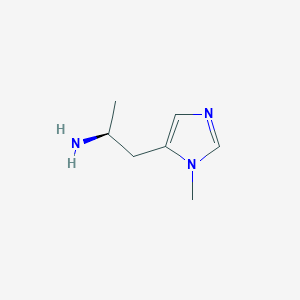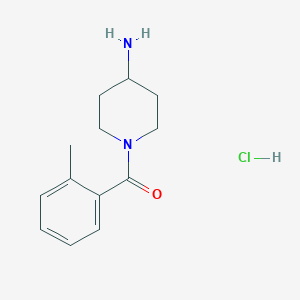![molecular formula C15H14O B13577521 2',4'-Dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13577521.png)
2',4'-Dimethyl-[1,1'-biphenyl]-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’-Dimethyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound belonging to the biphenyl family It features a biphenyl core with two methyl groups at the 2’ and 4’ positions and an aldehyde group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dimethyl-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
-
Formation of Biphenyl Core: : The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative. For example, 2-bromo-4-methylbenzene can react with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.
-
Introduction of Aldehyde Group: : The aldehyde group can be introduced through a formylation reaction. One common method is the Vilsmeier-Haack reaction, where the biphenyl compound reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
In an industrial setting, the production of 2’,4’-Dimethyl-[1,1’-biphenyl]-4-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dimethyl-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: 2’,4’-Dimethyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2’,4’-Dimethyl-[1,1’-biphenyl]-4-methanol.
Substitution: 2’,4’-Dimethyl-5-nitro-[1,1’-biphenyl]-4-carbaldehyde (for nitration).
Scientific Research Applications
2’,4’-Dimethyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2’,4’-Dimethyl-[1,1’-biphenyl]-4-carbaldehyde depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its aldehyde group. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2,4’-Dimethylbiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
4-Methyl-[1,1’-biphenyl]-4-carbaldehyde: Has only one methyl group, leading to different steric and electronic properties.
2,2’-Dimethyl-[1,1’-biphenyl]-4-carbaldehyde: The position of the methyl groups affects its reactivity and physical properties.
Uniqueness
2’,4’-Dimethyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The combination of two methyl groups and an aldehyde group on the biphenyl core provides a distinct set of chemical properties that can be exploited in various scientific and industrial contexts.
Properties
Molecular Formula |
C15H14O |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-(2,4-dimethylphenyl)benzaldehyde |
InChI |
InChI=1S/C15H14O/c1-11-3-8-15(12(2)9-11)14-6-4-13(10-16)5-7-14/h3-10H,1-2H3 |
InChI Key |
FOCHLGMTIGXTOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


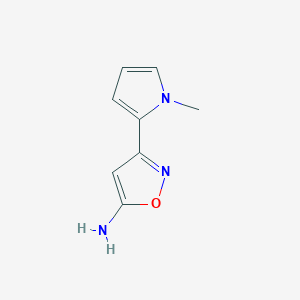

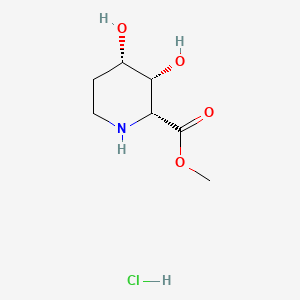
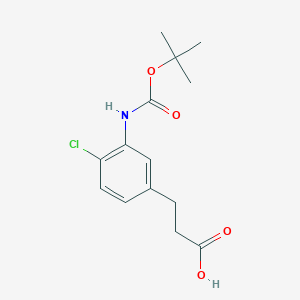
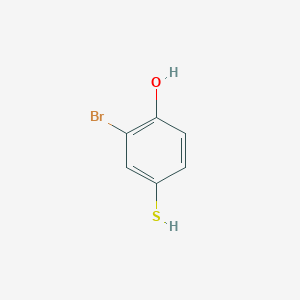
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid](/img/structure/B13577491.png)
